

A Technical Guide to 1-Bromo-1-fluoroethane: Properties, Structure, and Reactivity

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Compound of Interest

Compound Name: 1-Bromo-1-fluoroethane

Cat. No.: B3349677

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Abstract: **1-Bromo-1-fluoroethane** (HBFC-151b1a) is a halogenated hydrocarbon of significant interest in synthetic chemistry. Its structure contains a chiral center, making it a valuable building block for the synthesis of complex, stereospecific molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of the chemical and physical properties, structural characteristics, synthesis protocols, and key reactivity patterns of **1-bromo-1-fluoroethane**, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Stereoisomerism

1-Bromo-1-fluoroethane possesses a single stereocenter at the first carbon atom (C1), the point of attachment for both the bromine and fluorine atoms. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: **(R)-1-bromo-1-fluoroethane** and **(S)-1-bromo-1-fluoroethane**. The physical and chemical properties of these enantiomers are identical, except in their interaction with other chiral entities and with plane-polarized light. Typically, the compound is produced and used as a racemic mixture (an equal mixture of both enantiomers).

Key identifiers for this compound are summarized in the table below.

Identifier	Racemic Mixture	(S)-Enantiomer
IUPAC Name	1-Bromo-1-fluoroethane ^[1]	(1S)-1-bromo-1-fluoroethane ^[2]
CAS Number	2311-13-9 ^{[1][3]}	Not separately registered
Molecular Formula	C ₂ H ₄ BrF ^{[1][3]}	C ₂ H ₄ BrF ^[2]
SMILES	CC(F)Br ^[1]	C--INVALID-LINK--Br ^[2]
InChIKey	ZVHZPFSWZWSDEN-UHFFFAOYSA-N ^[1]	ZVHZPFSWZWSDEN-UWTATZPHSA-N ^[2]

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Stereoisomeric relationship of 1-bromo-1-fluoroethane.
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Physicochemical Properties

The physicochemical properties of **1-bromo-1-fluoroethane** are critical for its handling, reaction setup, and purification. The available data, largely based on computational estimates, are compiled below.

Property	Value
Molecular Weight	126.96 g/mol [1][2]
Monoisotopic Mass	125.94804 Da[1]
Boiling Point (estimated)	71.59 °C[3]
Density (estimated)	2.000 g/cm³[3]
Refractive Index (estimated)	1.4236[3]
XLogP3	1.9
Topological Polar Surface Area (TPSA)	0 Å²[1]

Synthesis and Preparation

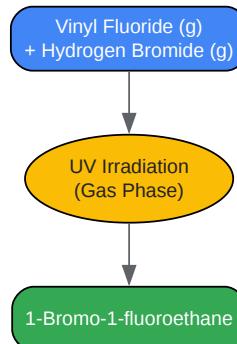
The synthesis of **1-bromo-1-fluoroethane** can be achieved through several routes. Two notable methods are outlined below.

Synthesis via Photo-induced Hydrobromination

A classic method for preparing **1-bromo-1-fluoroethane** involves the photo-induced addition of hydrogen bromide (HBr) to vinyl fluoride in the gas phase. This reaction proceeds via a free-radical mechanism. According to Markovnikov's rule for radical additions, the bromine radical ($\text{Br}\cdot$) adds to the carbene atom that is less substituted (the one bearing more hydrogens), leading to the formation of the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the product. This pathway favors the formation of **1-bromo-1-fluoroethane** over its isomer, 1-bromo-2-fluoroethane. [4]

Experimental Protocol Outline:

- Reactant Preparation: Gaseous vinyl fluoride and hydrogen bromide are introduced into a reaction vessel suitable for photochemical reactions (e.g. made of quartz).
- Initiation: The reaction is initiated by UV irradiation, which causes the homolytic cleavage of HBr to generate bromine radicals.
- Propagation: The bromine radical adds to the vinyl fluoride double bond, followed by hydrogen abstraction from another HBr molecule.
- Termination: The reaction is terminated by the combination of any two radical species.
- Purification: The product mixture is cooled, and **1-bromo-1-fluoroethane** is separated from unreacted starting materials and byproducts, typically by fractional distillation.



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Synthesis via photo-induced hydrobromination.

Synthesis via Photoredox Catalysis

A more modern approach involves the photoredox-catalyzed addition of dibromofluoromethane (CHBr_2F) to unactivated alkenes.^[5] This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes under mild conditions.

Experimental Protocol Outline:^[5]

- Reaction Setup: An unactivated alkene and dibromofluoromethane are dissolved in a suitable solvent such as THF.
- Catalyst Addition: A photoredox catalyst, for example, $[\text{Ir}(\text{dF}(\text{CF}_3)\text{ppy})_2(\text{dtbbpy})]\text{PF}_6$, is added to the mixture.
- Reaction Conditions: The mixture is irradiated with visible light at room temperature until the reaction is complete.
- Workup and Purification: The solvent is removed under reduced pressure, and the resulting 1-bromo-1-fluoroalkane product is purified using column chromatography.

Spectroscopic Analysis

While experimental spectra for **1-bromo-1-fluoroethane** are not widely published, its spectral characteristics can be predicted based on its structure.

- ^1H NMR Spectroscopy: The spectrum is expected to show two main signals:
 - A methyl group ($-\text{CH}_3$) signal, which would appear as a doublet of doublets due to coupling with both the adjacent proton (^3JHH) and the fluorine (^3JHF).
 - A methine proton ($-\text{CHBrF}$) signal, which would appear as a doublet of quartets due to coupling with the fluorine atom (^2JHF) and the three protons of the methyl group (^3JHH).
- ^{13}C NMR Spectroscopy: Two signals are expected:
 - One for the methyl carbon, which will be split into a doublet by the geminal fluorine atom.
 - One for the methine carbon, which will show a large one-bond coupling to the directly attached fluorine atom (^1JCF).
- Infrared (IR) Spectroscopy: Key absorption bands would include:
 - C-H stretching: Around $2950\text{-}3000\text{ cm}^{-1}$.
 - C-H bending: Around $1380\text{-}1470\text{ cm}^{-1}$.
 - C-F stretching: A strong band typically in the $1000\text{-}1100\text{ cm}^{-1}$ region.^[6]
 - C-Br stretching: A strong band in the fingerprint region, typically between $515\text{-}690\text{ cm}^{-1}$.^{[7][8]}

Chemical Reactivity: A Case Study in Nucleophilic Substitution

1-Bromo-1-fluoroethane is an excellent substrate for studying nucleophilic substitution ($\text{S}\text{N}2$) reactions. A well-documented example is its reaction with sodium methoxide.^[9]

The $\text{S}\text{N}2$ Reaction with Sodium Methoxide

When (S)-**1-bromo-1-fluoroethane** reacts with sodium methoxide (NaOCH_3), the methoxide ion acts as a nucleophile, attacking the electrophilic carbon atom and displacing the bromide ion.

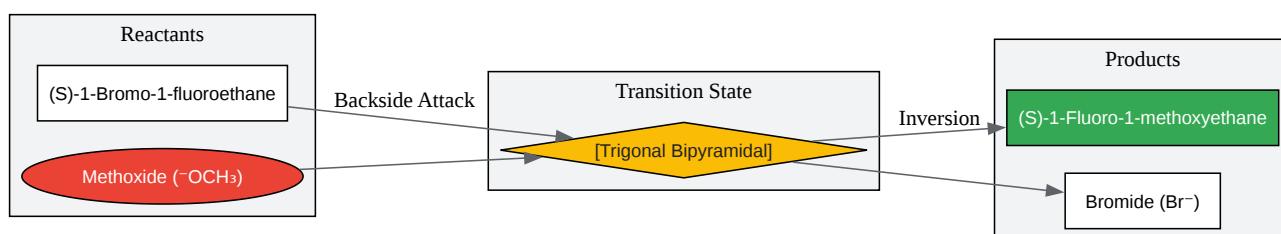
Experimental Protocol Outline:

- Reaction Setup: (S)-**1-bromo-1-fluoroethane** is dissolved in a suitable polar aprotic solvent (e.g., acetone or DMF) to facilitate the $\text{S}\text{N}2$ mechanism.

- Nucleophile Addition: Sodium methoxide is added to the solution. The reaction is typically run at a controlled temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
- Workup: Upon completion, the reaction mixture is typically quenched with water, and the organic product is extracted with a suitable solvent.
- Purification: The product, (S)-1-fluoro-1-methoxyethane, is purified by distillation or chromatography.

Key Mechanistic Points:

- Leaving Group: Bromide is a much better leaving group than fluoride because the bromide ion is a weaker base and more stable. Therefore, the C-Br bond is selectively cleaved.[10]
- Stereochemistry: The SN2 reaction proceeds with a backside attack, which leads to an inversion of the stereochemical configuration at the chiral center. [11] However, an interesting anomaly occurs in this specific reaction. While the absolute configuration in space inverts, the Cahn-Ingold-Prelog (CIP) priority of the incoming nucleophile ($-\text{OCH}_3$) is different from the leaving group ($-\text{Br}$). Due to these priority rule changes, the product is also designated (S). This is a crucial teaching point: inversion of configuration does not always lead to a change in the R/S descriptor.[9][12]



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SN2 reaction of (S)-1-bromo-1-fluoroethane.

Safety and Handling

1-Bromo-1-fluoroethane is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Class	GHS Statement
Flammability	H225: Highly flammable liquid and vapor
Acute Toxicity	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Respiratory Hazard	H335: May cause respiratory irritation
Environmental Hazard	H420: Harms public health and the environment by destroying ozone in the upper atmosphere

Handling Precautions:

- Work in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep away from heat, sparks, open flames, and other ignition sources.

- Avoid breathing vapors and contact with skin and eyes.

Conclusion

1-Bromo-1-fluoroethane is a versatile chiral building block with significant potential in organic synthesis. Its well-defined structure and predictable reactivity, particularly in nucleophilic substitution reactions, make it a valuable tool for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

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- To cite this document: BenchChem. [A Technical Guide to 1-Bromo-1-fluoroethane: Properties, Structure, and Reactivity]. BenchChem, [2025]. [On PDF]. Available at: <https://www.benchchem.com/product/b3349677#1-bromo-1-fluoroethane-chemical-properties-and-structure>

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